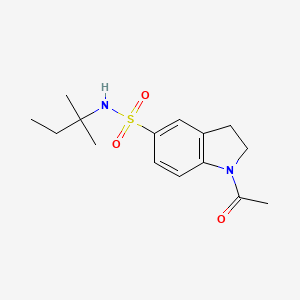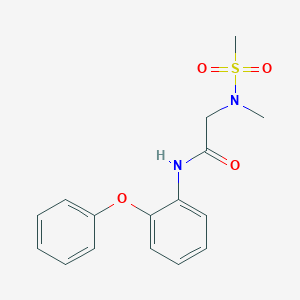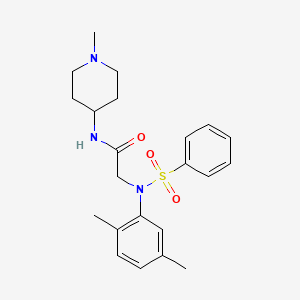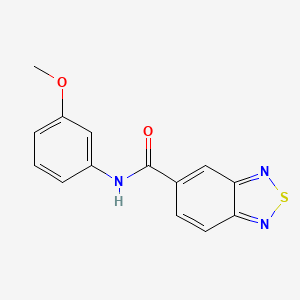
N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Descripción general
Descripción
N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide, commonly known as MBTC, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. MBTC is a benzothiadiazole derivative that has been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
MBTC has been extensively studied for its potential applications in various fields of science. In the field of medicine, MBTC has been reported to exhibit potent antimicrobial and anticancer activities. In a recent study, MBTC was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, MBTC has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In the field of material science, MBTC has been used as a building block for the synthesis of novel conjugated polymers. These polymers have been reported to exhibit excellent optoelectronic properties, making them potential candidates for applications in organic electronics.
Mecanismo De Acción
The mechanism of action of MBTC is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In a recent study, MBTC was found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, MBTC has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
MBTC has been reported to exhibit a wide range of biochemical and physiological effects. In a recent study, MBTC was found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, MBTC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBTC has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, MBTC exhibits excellent solubility in common organic solvents, making it easy to work with in the lab. However, MBTC has some limitations, including its relatively low stability under acidic conditions. This can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
For research on MBTC include its potential as an antimicrobial, anticancer, and anti-inflammatory agent, as well as its use in the synthesis of novel conjugated polymers and as a sensitizer in dye-sensitized solar cells.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-11-4-2-3-10(8-11)15-14(18)9-5-6-12-13(7-9)17-20-16-12/h2-8H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHJSRGQQXQVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4460313.png)
![7-amino-4-hydroxy-5-(3-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4460324.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4460337.png)
![7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460343.png)
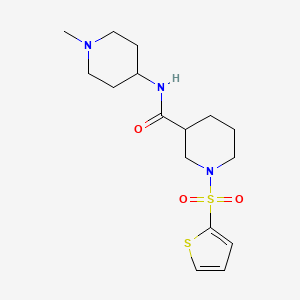
![4-[4-(diphenylacetyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B4460348.png)
![N-isobutyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4460352.png)
![4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide](/img/structure/B4460356.png)
![2-ethyl-6-methyl-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4460358.png)
![2-(4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4460372.png)
